

physical and chemical properties of PdCl₂(P(o-tolyl)3)2

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Compound of Interest

Compound Name:	Dichlorobis(tri-o-tolylphosphine)palladium(II)
Cat. No.:	B1588481

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An In-depth Technical Guide to **Dichlorobis(tri-o-tolylphosphine)palladium(II)**

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical and chemical properties of **Dichlorobis(tri-o-tolylphosphine)palladium(II)**, a pivotal catalyst in modern organic synthesis.

Introduction: A Catalyst of Distinction

Dichlorobis(tri-o-tolylphosphine)palladium(II) (CAS No. 40691-33-6) is a palladium(II) complex that has carved a significant niche in the field of organic chemistry.^[1] It serves as a highly effective and versatile precatalyst, primarily for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming cross-coupling reactions.^{[2][3]} The unique structural features of this compound, particularly the sterically bulky tri-o-tolylphosphine ligands, impart enhanced stability and reactivity.^{[4][5]} This allows it to facilitate a wide array of chemical transformations with high efficiency and selectivity, often under mild reaction conditions.^[4] Its utility is most pronounced in foundational reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, making it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.^{[1][2][4]}

Core Physicochemical Properties

The fundamental properties of **Dichlorobis(tri-o-tolylphosphine)palladium(II)** are summarized below. This data is essential for its appropriate handling, storage, and application in experimental design.

Property	Value	References
CAS Number	40691-33-6	[4] [6] [7]
Molecular Formula	C ₄₂ H ₄₂ Cl ₂ P ₂ Pd	[4] [8]
Molecular Weight	786.06 g/mol	[4] [7]
Appearance	Yellow to orange crystalline powder/solid	[2] [4]
Melting Point	279 - 280 °C (decomposes)	[2] [4] [6]
Solubility	Soluble in ethanol, benzene, and ethereal solvents. Insoluble in water.	[2] [3] [6] [8]
Purity	Typically ≥ 95-98%	[4] [8]

Molecular Structure and Spectroscopic Profile

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a coordination complex centered on a palladium atom. The geometry around the palladium(II) center is typically a slightly distorted square planar configuration. The two bulky tri-o-tolylphosphine ligands and the two chloride ligands are generally found in a trans arrangement to minimize steric hindrance, a common feature for such complexes.^[9] The steric bulk of the P(o-tolyl)₃ ligands is a key feature, influencing the catalyst's reactivity by promoting the formation of reactive, monoligated palladium(0) species essential for the catalytic cycle.^[5]

While detailed, specific spectra for this exact compound are proprietary, the expected spectroscopic characteristics can be inferred from its structure and data on analogous compounds like PdCl₂(PPh₃)₂.

- ³¹P NMR: A single resonance is expected in the ³¹P{¹H} NMR spectrum, indicative of the two chemically equivalent phosphorus atoms in the trans isomer.

- ^1H NMR: The ^1H NMR spectrum would be complex, showing characteristic signals for the aromatic protons of the tolyl groups and a distinct signal for the methyl protons.
- IR Spectroscopy: The infrared spectrum would display characteristic bands corresponding to the P-C and C-H vibrations of the phosphine ligands and a low-frequency band associated with the Pd-Cl stretching vibration.

Synthesis, Handling, and Storage

General Synthesis Protocol

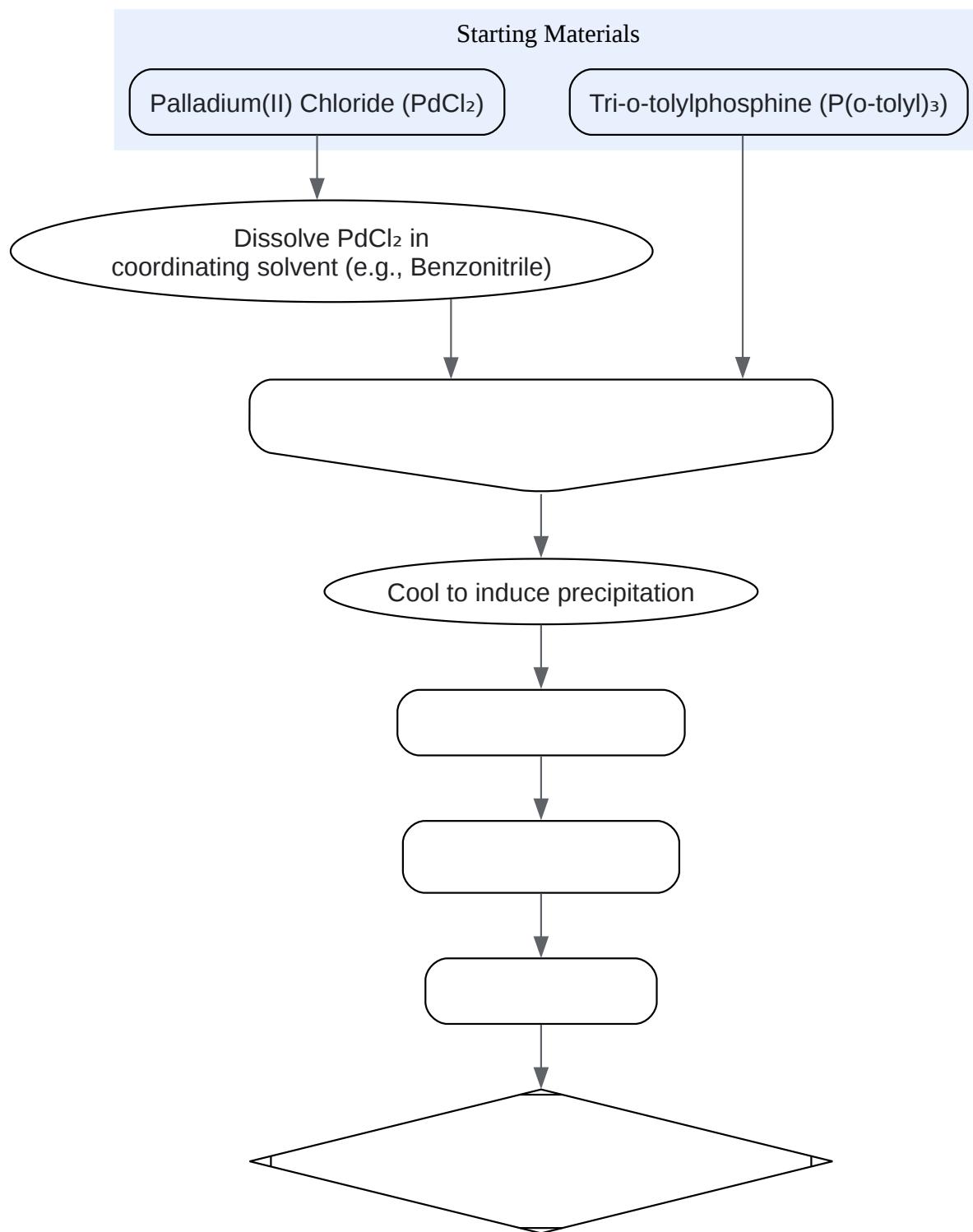
The synthesis of **Dichlorobis(tri-*o*-tolylphosphine)palladium(II)** generally involves the reaction of a palladium(II) salt with two equivalents of the tri-*o*-tolylphosphine ligand. A common and straightforward laboratory-scale preparation can be conceptualized as follows.

Causality: This procedure is based on the principle of ligand substitution, where a weakly coordinated ligand on the palladium precursor is displaced by the stronger σ -donating phosphine ligand. Using a soluble palladium salt like palladium(II) chloride in a coordinating solvent facilitates the reaction.^[10]

Experimental Workflow: Synthesis of $\text{PdCl}_2(\text{P}(\text{o-tolyl})_3)_2$

- **Preparation:** Palladium(II) chloride (PdCl_2) is dissolved in a suitable solvent, such as hot benzonitrile or aqueous hydrochloric acid, to form a soluble complex (e.g., $\text{PdCl}_2(\text{PhCN})_2$ or $[\text{PdCl}_4]^{2-}$).^[10]
- **Ligand Addition:** Two molar equivalents of tri-*o*-tolylphosphine, dissolved in a solvent like ethanol, are added dropwise to the palladium solution with stirring.
- **Precipitation:** The desired product, being less soluble in the reaction mixture, precipitates upon formation or cooling. The reaction is typically stirred for several hours to ensure completion.
- **Isolation & Purification:** The resulting solid is collected by filtration, washed with a non-solvent (like diethyl ether or hexane) to remove unreacted starting materials and byproducts, and dried under vacuum.

Diagram of Synthesis Workflow



Caption: General workflow for the synthesis of $\text{PdCl}_2(\text{P}(\text{o-tolyl})_3)_2$.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

- Handling: Handle in a well-ventilated area, preferably a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid breathing dust and prevent contact with skin and eyes.[6][12]
- Stability: The compound is stable under normal laboratory conditions.[11]
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations, as it may be harmful to aquatic life with long-lasting effects.[13]

Catalytic Applications in Organic Synthesis

The primary value of **Dichlorobis(tri-*o*-tolylphosphine)palladium(II)** lies in its function as a robust precatalyst for a multitude of cross-coupling reactions.[1] The bulky tri-*o*-tolylphosphine ligands facilitate the formation of the active Pd(0) species *in situ* and stabilize the catalytic intermediates, leading to high yields and selectivity.[4][5]

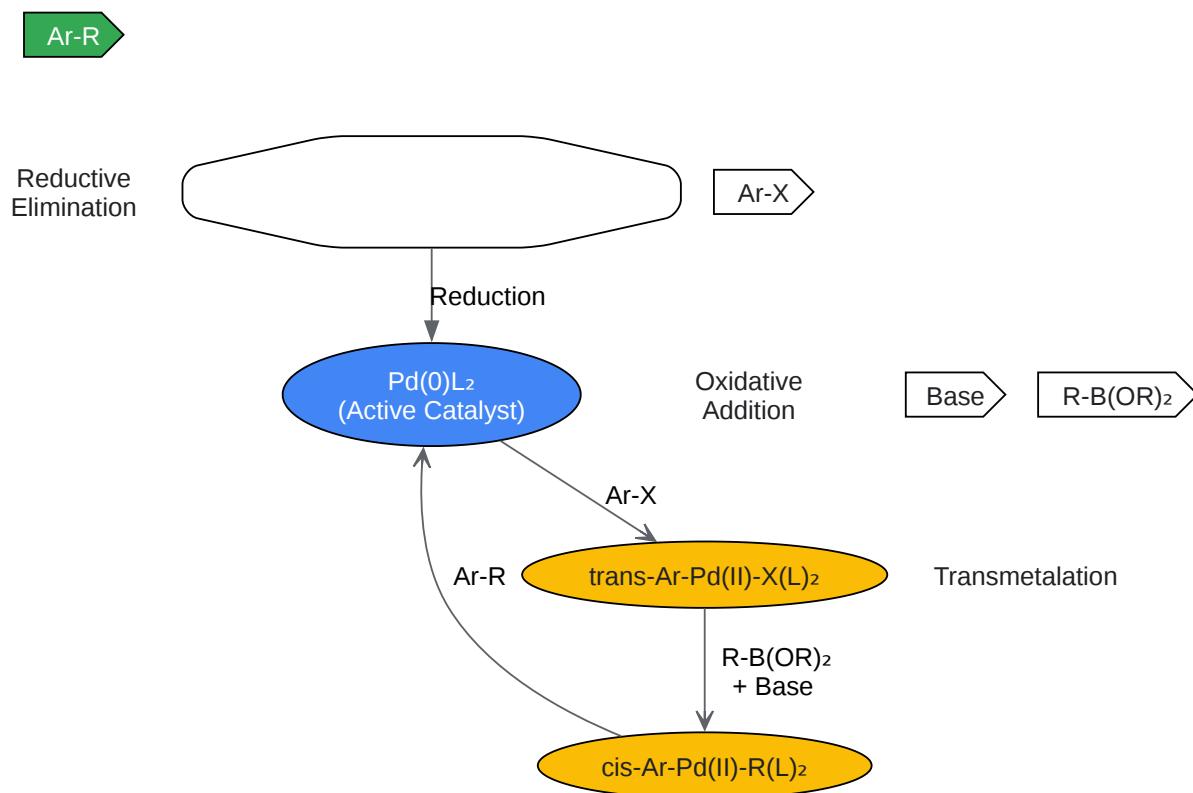
It is a catalyst of choice for reactions including:

- Suzuki-Miyaura Coupling: Reaction of organoboron compounds with aryl or vinyl halides.[2][4]
- Heck Reaction: Coupling of aryl or vinyl halides with alkenes.[4]
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling amines with aryl halides.[2][14]
- Stille Coupling: Reaction between organostannanes and organic halides.
- Negishi Coupling: Coupling of organozinc compounds with organic halides.

- Sonogashira Coupling: Reaction of terminal alkynes with aryl or vinyl halides.

The catalyst's effectiveness stems from the electronic and steric properties of the $P(o\text{-tolyl})_3$ ligands, which promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[14]

Diagram of a Generalized Suzuki-Miyaura Catalytic Cycle



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Example Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction using **Dichlorobis(tri-o-tolylphosphine)palladium(II)** as the precatalyst.

Self-Validation: The integrity of this protocol is grounded in established chemical principles. The base is crucial for activating the organoboron species for transmetalation. The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst. The chosen solvent must solubilize the reactants and be stable at the reaction temperature.

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

Materials:

- 4-Bromotoluene
- Phenylboronic acid
- **Dichlorobis(tri-o-tolylphosphine)palladium(II)**
- Potassium carbonate (K_2CO_3)
- Toluene/Water solvent mixture (e.g., 4:1)
- Schlenk flask or similar reaction vessel
- Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

- **Vessel Preparation:** A Schlenk flask equipped with a magnetic stir bar and condenser is dried in an oven and cooled under a stream of inert gas.
- **Reagent Addition:** To the flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- **Catalyst Addition:** Add **Dichlorobis(tri-o-tolylphosphine)palladium(II)** (0.01-0.03 mmol, 1-3 mol%).

- Solvent Addition: Add the degassed toluene/water solvent mixture (e.g., 5 mL). The system should be thoroughly degassed via several vacuum/inert gas cycles.
- Reaction: Heat the mixture to 80-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress using TLC or GC-MS.
- Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-phenyltoluene.

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